molecular formula C12H10BrN3O2 B13927219 N-(3-nitrobenzyl)-5-bromopyridin-2-amine CAS No. 1284856-03-6

N-(3-nitrobenzyl)-5-bromopyridin-2-amine

Cat. No.: B13927219
CAS No.: 1284856-03-6
M. Wt: 308.13 g/mol
InChI Key: ZPKABJWSITYBAA-UHFFFAOYSA-N
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Description

N-(3-nitrobenzyl)-5-bromopyridin-2-amine is an organic compound that features a nitrobenzyl group attached to a bromopyridin-2-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrobenzyl)-5-bromopyridin-2-amine typically involves a multi-step process. The initial step often includes the nitration of benzyl compounds to introduce the nitro group. This is followed by bromination to add the bromine atom to the pyridine ring. The final step involves the formation of the amine group through a reduction process .

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and specific solvents are often employed to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrobenzyl)-5-bromopyridin-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-nitrobenzyl)-5-bromopyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3-nitrobenzyl)-5-bromopyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromopyridin-2-amine structure can interact with enzymes and receptors. These interactions can modulate various biochemical pathways and exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .

Properties

CAS No.

1284856-03-6

Molecular Formula

C12H10BrN3O2

Molecular Weight

308.13 g/mol

IUPAC Name

5-bromo-N-[(3-nitrophenyl)methyl]pyridin-2-amine

InChI

InChI=1S/C12H10BrN3O2/c13-10-4-5-12(15-8-10)14-7-9-2-1-3-11(6-9)16(17)18/h1-6,8H,7H2,(H,14,15)

InChI Key

ZPKABJWSITYBAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CNC2=NC=C(C=C2)Br

Origin of Product

United States

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